molecular formula C15H19NO2 B188689 1-benzoylazonan-2-one CAS No. 46875-43-8

1-benzoylazonan-2-one

Cat. No.: B188689
CAS No.: 46875-43-8
M. Wt: 245.32 g/mol
InChI Key: RMCJOCWZKKNZAY-UHFFFAOYSA-N
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Description

1-Benzoylazonan-2-one is a nine-membered lactam ring system featuring a benzoyl group at the 1-position and a ketone at the 2-position. For instance, crystallographic studies on 1-benzoyl-3-chloroazepan-2-one reveal a planar benzoyl group and a chair-like conformation for the azepan ring, stabilized by intramolecular hydrogen bonding . These structural features likely extend to this compound, albeit with increased ring flexibility due to the larger azonane backbone.

Properties

CAS No.

46875-43-8

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-benzoylazonan-2-one

InChI

InChI=1S/C15H19NO2/c17-14-11-7-2-1-3-8-12-16(14)15(18)13-9-5-4-6-10-13/h4-6,9-10H,1-3,7-8,11-12H2

InChI Key

RMCJOCWZKKNZAY-UHFFFAOYSA-N

SMILES

C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2

Canonical SMILES

C1CCCC(=O)N(CCC1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

1-benzoylazonan-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-benzoylazonan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-benzoylazonan-2-one involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

1-Benzoyl-3-chloroazepan-2-one (7-Membered Lactam)

  • Structural Differences: Ring size: Azepan (7-membered) vs. azonan (9-membered). Substituents: Chlorine at the 3-position in the azepan derivative vs.
  • Synthesis: Prepared via condensation reactions involving benzoyl chloride and amino acid precursors, as described in crystallographic reports .
  • Physicochemical Properties: Higher rigidity due to smaller ring size, as evidenced by its stable crystalline structure .

1-(1H-Benzimidazol-2-yl)propan-2-one (Non-Lactam Heterocycle)

  • Structural Differences :
    • Contains a benzimidazole moiety instead of a lactam ring.
    • Propan-2-one chain replaces the azonan backbone.
  • Properties :
    • Molecular weight: 174.2 g/mol (C₁₀H₁₀N₂O), lighter than lactam analogs due to smaller structure .
    • Applications: Used in coordination chemistry and as a ligand due to its nitrogen-rich heterocycle .

6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine

  • Structural Differences: A benzodithiazine core with sulfone and cyano groups vs. lactam-based systems. Functional groups: Contains a hydrazine-derived substituent and hydroxylbenzylidene moiety .
  • Spectral Data :
    • IR peaks at 2235 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=N), and 1330–1160 cm⁻¹ (SO₂) .
    • ¹H-NMR signals at δ 3.69 ppm (N-CH₃) and aromatic protons between δ 6.90–7.84 ppm .

Data Table: Comparative Analysis of Key Compounds

Property 1-Benzoylazonan-2-one (Hypothetical) 1-Benzoyl-3-chloroazepan-2-one 1-(1H-Benzimidazol-2-yl)propan-2-one 6-Chloro-7-cyano-benzodithiazine
Molecular Formula C₁₅H₁₉NO₂ (estimated) C₁₃H₁₄ClNO₂ C₁₀H₁₀N₂O C₁₅H₁₁ClN₄O₃S₂
Molecular Weight ~245 g/mol 283.7 g/mol 174.2 g/mol 427.9 g/mol
Key Functional Groups Benzoyl, lactam Benzoyl, chloro, lactam Benzimidazole, ketone Cyano, sulfone, hydrazine
Spectral Features N/A Crystallographic data reported Mol file available (6635-14-9.mol) IR, ¹H-NMR data provided
Applications Potential pharmaceutical intermediate Crystallography studies Coordination chemistry Antimicrobial research

Research Findings and Trends

  • Functional Group Impact : The presence of electron-withdrawing groups (e.g., -Cl, -CN) in analogs like 1-benzoyl-3-chloroazepan-2-one and the benzodithiazine compound increases electrophilicity, influencing reactivity in nucleophilic substitutions .
  • Synthetic Challenges : Synthesis of nine-membered lactams like this compound may require specialized cyclization techniques, contrasting with the straightforward acid-catalyzed condensations used for smaller lactams .

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